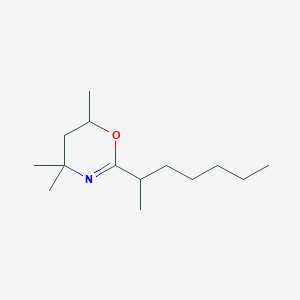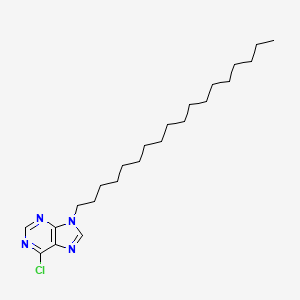
1-(2,2-diphenylacetyl)-4-Piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diphenylacetyl)-4-Piperidinone is a chemical compound with the molecular formula C20H21NO2 It is known for its unique structure, which includes a piperidinone ring substituted with a diphenylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2-Diphenylacetyl)-4-Piperidinone can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylacetic acid with piperidinone under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidinone to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Diphenylacetyl)-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of diphenylacetic acid derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of various substituted piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Diphenylacetyl)-4-Piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2,2-diphenylacetyl)-4-Piperidinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Diphenylacetyl)-4-Methylpiperidine: Similar structure but with a methyl group on the piperidine ring.
1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol: Contains a piperazine ring and a butenol side chain.
Uniqueness
1-(2,2-Diphenylacetyl)-4-Piperidinone is unique due to its specific substitution pattern and the presence of the diphenylacetyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
161491-32-3 |
|---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-(2,2-diphenylacetyl)piperidin-4-one |
InChI |
InChI=1S/C19H19NO2/c21-17-11-13-20(14-12-17)19(22)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
InChI-Schlüssel |
PBMYESCCTMNAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)




![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)




